

Application Notes & Protocols: Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate*

Cat. No.: B022916

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Abstract

This document provides a detailed technical guide on the application of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** (EMSP) in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, EMSP serves as a highly valuable and versatile starting material, or scaffold, for the synthesis of targeted therapeutic agents. Its structure uniquely combines a propionate ester moiety, suitable for diverse chemical modifications, with a 4-sulfamoylphenyl group—a critical pharmacophore for several important enzyme classes. We will explore its strategic use in the development of selective Cyclooxygenase-2 (COX-2) inhibitors and Carbonic Anhydrase (CA) inhibitors, providing detailed scientific rationale and step-by-step synthetic and analytical protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of EMSP in Drug Design

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, with CAS Number 374067-94-4, is a specialized organic compound whose utility is found in synthetic and medicinal chemistry.^{[1][2]} Its molecular architecture is notable for two key features:

- The 4-(Aminosulfonyl)phenyl Moiety: The sulfonamide group ($-\text{SO}_2\text{NH}_2$) is a cornerstone pharmacophore in drug design.[3][4] It is a primary structural feature responsible for the selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapies.[5][6] This group effectively docks into a specific side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] Furthermore, this same sulfonamide group is the classic zinc-binding group essential for the inhibition of carbonic anhydrase enzymes, which are targets for treating glaucoma, epilepsy, and certain cancers.[8][9]
- The Ethyl Propionate Moiety: The α,α -dimethyl-benzeneacetic acid ethyl ester portion of the molecule provides a robust and sterically defined linker. The ethyl ester can be readily hydrolyzed to a carboxylic acid, which can then be used in a vast array of coupling reactions (e.g., amide bond formation) to append additional pharmacophoric elements or to modulate the compound's physicochemical properties.

This unique combination makes EMSP an ideal starting point for building more complex, high-affinity ligands for specific biological targets.

Physicochemical Properties of EMSP

Property	Value	Source
CAS Number	374067-94-4	[1]
Molecular Formula	$\text{C}_{12}\text{H}_{17}\text{NO}_4\text{S}$	[1]
Molecular Weight	271.33 g/mol	[1]
Appearance	Pale Yellow to Pale Brown Solid	[1]
Storage	2-8°C Refrigerator	[1]

Core Application: Scaffold for Selective COX-2 Inhibitors

The primary application of EMSP is in the synthesis of diarylheterocycles, a major class of selective COX-2 inhibitors.[10] The landmark drug Celecoxib (Celebrex®) exemplifies this

structural class, featuring a central pyrazole ring with a 4-sulfamoylphenyl group on one side and a p-tolyl group on the other.^[6] The sulfonamide group is indispensable for high-affinity, selective binding.

Scientific Rationale & Mechanism

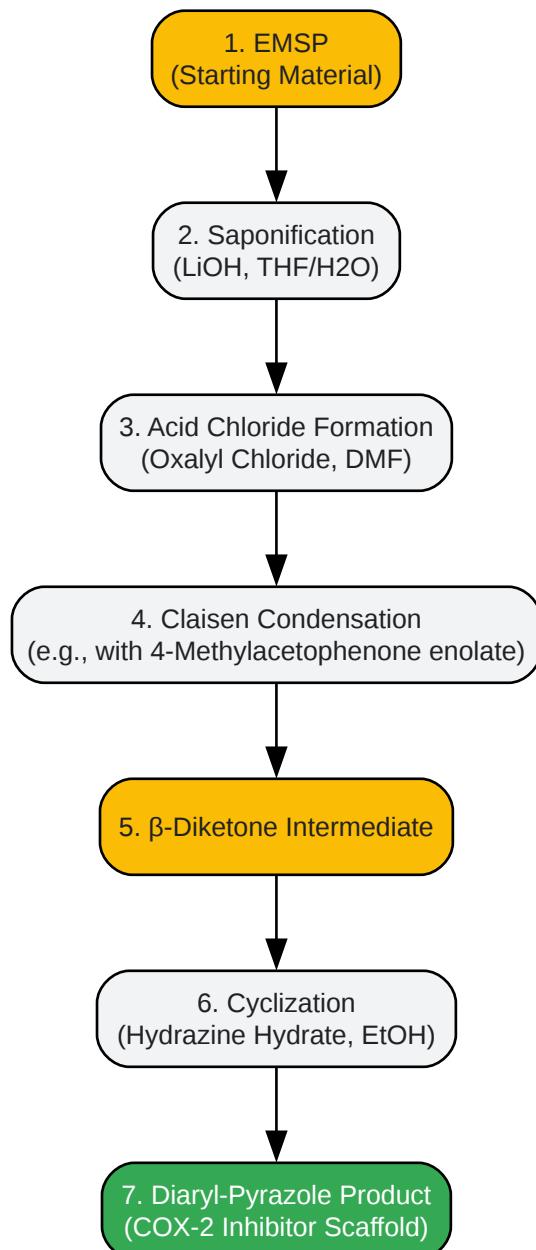
The development of selective COX-2 inhibitors was driven by the need to minimize the gastrointestinal toxicity of traditional NSAIDs, which inhibit both COX-1 and COX-2.^{[5][7]} COX-1 is a "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining, while COX-2 is primarily induced during inflammation.^[5] The active site of COX-2 contains a hydrophilic side pocket that is absent in COX-1. The sulfonamide moiety of compounds derived from EMSP is specifically designed to bind within this pocket, anchoring the inhibitor and leading to selective inhibition.

Caption: Pharmacophore binding in the COX-2 active site.

Protocol 1: Synthesis of a Diaryl-Pyrazole COX-2 Inhibitor Scaffold from EMSP

This protocol describes a representative synthetic route to convert EMSP into a celecoxib-like diaryl-pyrazole scaffold. The core transformation involves the hydrolysis of the ester, conversion to a β -diketone, and subsequent cyclization with a hydrazine.

Workflow Overview



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Caption: Synthetic workflow from EMSP to a pyrazole scaffold.

Step-by-Step Methodology:

- Saponification of EMSP:
 - Dissolve EMSP (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

- Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH ~2 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield 2-methyl-2-(4-sulfamoylphenyl)propanoic acid as a white solid.
- Formation of the β -Diketone Intermediate:
 - Causality Note: This Claisen condensation creates the 1,3-dicarbonyl moiety required for pyrazole ring formation.
 - To a solution of 4'-methylacetophenone (1.1 eq) in dry THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA, 1.2 eq) dropwise. Stir for 1 hour.
 - In a separate flask, convert the carboxylic acid from the previous step to its acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane (DCM).
 - Add the freshly prepared acid chloride solution to the enolate solution at -78 °C.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction with saturated aqueous ammonium chloride (NH_4Cl) and extract with ethyl acetate.
 - Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 1-(4-methylphenyl)-3-(4-sulfamoylphenyl)-3-methylbutane-1,3-dione intermediate.
- Cyclization to form the Pyrazole Ring:
 - Dissolve the β -diketone intermediate (1.0 eq) in absolute ethanol.
 - Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

- Reflux the mixture for 8-12 hours, monitoring by TLC.
- Cool the reaction mixture to room temperature, and concentrate under reduced pressure.
- The resulting crude solid can be purified by recrystallization from ethanol/water to yield the final diaryl-pyrazole product.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

To validate the biological activity of the synthesized compounds, a standard in vitro enzyme inhibition assay is essential. This protocol measures the potency (IC_{50}) of the test compound against both COX isoforms.

Materials:

- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Test compound (dissolved in DMSO)
- 96-well microplate and plate reader (absorbance at 590 nm)

Methodology:

- Prepare serial dilutions of the test compound in DMSO. Add 1 μ L of each dilution to the wells of a 96-well plate.
- Add 150 μ L of assay buffer to each well.
- Add 10 μ L of either the COX-1 or COX-2 enzyme solution to the appropriate wells.
- Add 10 μ L of TMPD solution.
- Incubate the plate at 25 °C for 5 minutes.

- Initiate the reaction by adding 10 μ L of arachidonic acid solution.
- Immediately read the absorbance at 590 nm every minute for 10 minutes.
- Calculate the rate of reaction for each concentration.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Data Interpretation: A highly selective COX-2 inhibitor will have a low IC_{50} value for COX-2 and a much higher IC_{50} value for COX-1. The selectivity index (SI) is calculated as $(IC_{50} \text{ COX-1} / IC_{50} \text{ COX-2})$. A high SI value is desirable.

Compound	IC_{50} COX-1 (μ M)	IC_{50} COX-2 (μ M)	Selectivity Index (SI)
Synthesized Pyrazole	>100	0.25	>400
Celecoxib (Reference)	15	0.04	375
Ibuprofen (Non-selective)	5	10	0.5

(Note: Data is representative and for illustrative purposes only.)

Alternative Applications: Building Blocks for Other Enzyme Inhibitors

The versatile structure of EMSP allows for its use in developing inhibitors for other enzyme classes that recognize the sulfonamide motif.

Carbonic Anhydrase (CA) Inhibitors

The unsubstituted sulfonamide group in EMSP is a potent zinc-binding group, making it an excellent starting point for designing CA inhibitors.^[8] These are used as diuretics and for

treating glaucoma. The synthetic strategy involves modifying the propionate end of the molecule to enhance binding affinity and isoform selectivity.

Protocol 3: Synthesis of an Amide-Linked CA Inhibitor

This protocol demonstrates how the carboxylic acid derived from EMSP can be coupled with another molecule to explore new chemical space for CA inhibitors.

- Generate the Carboxylic Acid: Prepare 2-methyl-2-(4-sulfamoylphenyl)propanoic acid from EMSP as described in Protocol 1, Step 1.
- Amide Coupling:
 - Causality Note: Standard peptide coupling reagents like HATU or EDC/HOBt are used to form a stable amide bond between the carboxylic acid and a primary/secondary amine with high efficiency and minimal side reactions.
 - Dissolve the carboxylic acid (1.0 eq), a desired amine (e.g., benzylamine, 1.0 eq), and a coupling agent like HATU (1.1 eq) in dry DMF.
 - Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
 - Stir the reaction at room temperature for 12-18 hours.
 - Dilute the reaction with water and extract with ethyl acetate.
 - Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
 - Dry over Na_2SO_4 , concentrate, and purify by column chromatography or recrystallization to yield the final amide product.

Conclusion

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a strategically important building block in medicinal chemistry. Its intrinsic 4-sulfamoylphenyl pharmacophore provides a powerful anchor for designing potent and selective inhibitors of crucial enzymes like COX-2 and carbonic anhydrases. The protocols and rationale provided herein offer a comprehensive guide for researchers to leverage this scaffold in the discovery and development of novel therapeutic

agents. By understanding the underlying chemical principles and biological mechanisms, scientists can effectively utilize EMSP to accelerate their drug discovery programs.

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